molecular formula C22H15Cl2N5O B2899403 3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 338977-97-2

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No. B2899403
M. Wt: 436.3
InChI Key: JWTHBINFZADSKZ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been found to have various biological activities and are part of several drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a triazolo group attached at the 4,3-c position. The 3,4-dichlorophenyl group is attached at the 3-position of the triazolo group, and the 4-methoxyphenyl group is attached as an N-substituent .


Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, quinazolines are planar and aromatic, and they can participate in pi stacking interactions .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the wide range of activities found in quinazoline derivatives, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-16(19)21-28-27-20(29(21)22)13-6-11-17(23)18(24)12-13/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTHBINFZADSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

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